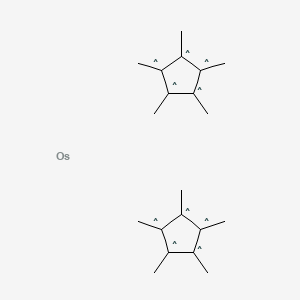

Bis(pentamethylcyclopentadienyl)osmium, 99% (99.9%-Os) (Decamethylosmocene)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(pentamethylcyclopentadienyl)osmium is an organo-metallic compound . It is one of the numerous compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .

Synthesis Analysis

The synthesis of cyclometalated osmium complexes is usually more complicated than of other transition metals such as Ni, Pd, Pt, Rh, where cyclometalation reactions readily occur via direct activation of C–H bonds . It differs also from their ruthenium analogs . Cyclometalation for osmium usually occurs under more severe conditions, in polar solvents, using specific precursors, stronger acids, or bases . Such requirements expand reaction mechanisms to electrophilic activation, transmetalation, and oxidative addition, often involving C–H bond activations . Osmacycles exhibit specific applications in homogeneous catalysis, photophysics, bioelectrocatalysis and are studied as anticancer agents .Molecular Structure Analysis

The molecular formula of Bis(pentamethylcyclopentadienyl)osmium is Os(C5(CH3)5)2 . Its molecular weight is 460.68 . The infrared spectrum and proton NMR spectrum conform to the structure .Chemical Reactions Analysis

Bis(pentamethylcyclopentadienyl)osmium has been used as a reactant for the synthesis of bimetallic manganese tricarbonyl-capped metallocenes, 30-electron triple-decker complexes of iron group metals, nonamethylosmocenylcarbenium ions, and decamethyl osmocene derivatives .Physical And Chemical Properties Analysis

Osmium is a transition metal like the other members of the group. They are less reactive than the typical metals but more reactive than the less typical metals . The transition metals are characterized by having the outermost electron shell containing two electrons and the next inner shell an increasing number of electrons .Scientific Research Applications

Synthesis of Bimetallic Compounds

This compound is used as a reactant in the synthesis of bimetallic manganese tricarbonyl-capped metallocenes . These bimetallic compounds have potential applications in materials science and catalysis, offering unique properties due to the combination of two different metal centers.

Creation of Triple-Decker Complexes

Researchers utilize Bis(pentamethylcyclopentadienyl)osmium(II) to create 30-electron triple-decker complexes involving iron group metals . These complexes have a layered structure and are studied for their electronic properties, which could be harnessed in molecular electronics and spintronics.

Generation of Carbenium Ions

The compound is a reactant for the synthesis of nonamethylosmocenylcarbenium ions . Carbenium ions are critical intermediates in many organic reactions, including polymerizations and rearrangements, and their study can lead to a deeper understanding of reaction mechanisms.

Development of Osmocene Derivatives

Decamethylosmocene derivatives are synthesized using Bis(pentamethylcyclopentadienyl)osmium(II) . These derivatives expand the chemistry of osmium and can lead to new discoveries in the field of organometallic chemistry.

Anticancer Activity

Cyclometalated osmium compounds, which can be derived from Bis(pentamethylcyclopentadienyl)osmium(II), are being studied for their potential anticancer activity . These compounds can interact with biological molecules in unique ways, leading to the development of novel anticancer drugs.

Mechanism of Action

Mode of Action

It’s known to be a reactant for the synthesis of various compounds such as bimetallic manganese tricarbonyl-capped metallocenes and 30-electron triple-decker complexes of iron group metals .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Safety and Hazards

properties

InChI |

InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNCXKXLRLACSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Os] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Os |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(pentamethylcyclopentadienyl)osmium(II) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)